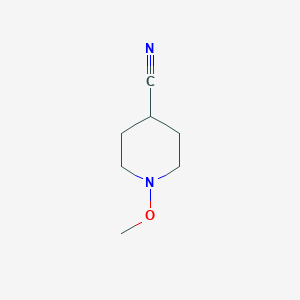

1-Methoxypiperidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYFUWWALXQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 1 Methoxypiperidine 4 Carbonitrile and Its Analogs

Strategies for Carbonitrile Incorporation on Piperidine (B6355638) Scaffolds

The introduction of a carbonitrile (-CN) group onto a piperidine ring is a key transformation in the synthesis of 1-methoxypiperidine-4-carbonitrile. Several classical and modern organic reactions are employed for this purpose.

Cyanation Reactions of Piperidinones (e.g., 1-Methoxypiperidin-4-one)

A direct and common method for synthesizing 4-cyanopiperidines is through the cyanation of the corresponding 4-piperidinone. For the target molecule, this would involve the reaction of 1-methoxypiperidin-4-one (B179640) with a cyanide source. A typical procedure for this type of transformation is the Strecker reaction, which is discussed in more detail in the following section. Another approach involves the conversion of the ketone to a cyanohydrin, followed by reduction of the hydroxyl group.

Additionally, related cyanation reactions on piperidinone derivatives have been reported. For instance, the treatment of 1-benzyl-4-piperidone with sources of cyanide like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an amine, such as aniline (B41778), leads to the formation of an α-aminonitrile. google.comnih.gov This highlights the versatility of piperidinones as starting materials for introducing a nitrile group at the 4-position.

Strecker-Type Reactions for Nitrile and Amino Group Introduction

The Strecker synthesis is a powerful multicomponent reaction that allows for the formation of α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. nih.govorganic-chemistry.org In the context of piperidine chemistry, a Strecker-type reaction on a 4-piperidone (B1582916) derivative is a highly effective method for introducing both a cyano group and an amino group at the 4-position.

For example, the reaction of 1-benzyl-4-piperidinone with aniline and a cyanide source is a well-established method for producing 1-benzyl-4-phenylaminopiperidine-4-carbonitrile. google.comresearchgate.net The reaction is typically carried out in a suitable solvent and may be promoted by acid. organic-chemistry.org The resulting α-aminonitrile can then be a precursor for further synthetic manipulations. The efficiency of the Strecker reaction can sometimes be improved by using ultrasound irradiation. nih.govbeilstein-journals.org

Table 1: Examples of Strecker-Type Reactions on Piperidinones

| Piperidinone Derivative | Amine | Cyanide Source | Product | Reference |

| 1-Benzyl-4-piperidinone | Aniline | KCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | google.com |

| 1-Benzyl-4-piperidinone | Aniline | TMSCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | nih.gov |

| 1-Benzyl-4-piperidinone | Aniline | HCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | researchgate.net |

Introduction of the Carbonitrile Group via Related Precursors (e.g., N-Boc protected intermediates)

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a common strategy in the synthesis of functionalized piperidines. N-Boc-piperidine-4-carbonitrile is a commercially available and versatile intermediate. This compound can be synthesized and then the methoxy (B1213986) group can be introduced at the nitrogen atom.

The synthesis of N-Boc-4-formylpiperidine, a related precursor, has been achieved through a multi-step sequence starting from isonipecotic acid. excli.de This aldehyde can then be converted to the corresponding nitrile. Another approach involves the reaction of Boc-protected bis(2-chloroethyl)amine (B1207034) with a suitable precursor to form a substituted 4-phenylpiperidine-4-carbonitrile. nih.gov The Boc group can be subsequently removed under acidic conditions, allowing for derivatization of the piperidine nitrogen. nih.gov

N-Alkylation and N-Derivatization Approaches on Piperidine Nitrogen

Once a 4-cyanopiperidine (B19701) scaffold is obtained, the final step in the synthesis of this compound would be the introduction of the methoxy group onto the piperidine nitrogen. This falls under the broader category of N-alkylation or N-derivatization reactions.

Generally, N-alkylation of piperidines can be achieved by reacting the secondary amine with an alkyl halide (e.g., methyl iodide) in the presence of a base. researchgate.net Various bases such as potassium carbonate or diisopropylethylamine (DIEA) can be used, and the reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile. researchgate.netorganic-chemistry.org For the synthesis of the target compound, a reagent that can deliver a methoxy group to the nitrogen would be required.

Construction of the Piperidine Ring System and Subsequent Functionalization

An alternative to functionalizing a pre-formed piperidine ring is to construct the piperidine ring itself with the necessary functional groups either already in place or introduced at a later stage.

Cyclization Strategies in Piperidine Synthesis (e.g., Dieckmann Cyclization)

The Dieckmann cyclization is a powerful intramolecular condensation reaction of a diester to form a β-keto ester, which is widely used for the synthesis of five- and six-membered rings. sciencemadness.org This strategy is frequently employed for the synthesis of 4-piperidones, which are key precursors for 4-cyanopiperidines. dtic.milresearchgate.net

The general approach involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester. sciencemadness.orgresearchgate.net This diester then undergoes an intramolecular Dieckmann condensation to yield a 3-alkoxycarbonyl-4-piperidone. researchgate.netucl.ac.uk Subsequent hydrolysis and decarboxylation of the β-keto ester furnishes the 4-piperidone. sciencemadness.orgdtic.mil This 4-piperidone can then be subjected to cyanation reactions as described in section 2.1.1.

Stereoselective Syntheses of Piperidine Scaffolds

The development of stereoselective methods for synthesizing piperidine rings is crucial due to the prevalence of these structures in pharmacologically active compounds. nih.govrsc.org Researchers have devised numerous strategies to control the three-dimensional arrangement of substituents on the piperidine core, ensuring access to specific diastereomers and enantiomers.

One notable method involves the oxidative carbon-hydrogen bond functionalization of N-vinyl amides, carbamates, and sulfonamides that possess pendant π-nucleophiles. rsc.org These reactions, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can proceed rapidly at room temperature and form piperidine structures with high levels of stereocontrol. rsc.org Transition state models help predict the preferred configuration around the intermediate acyliminium ion and the orientation of the attacking nucleophile. rsc.org

Another powerful approach is the diastereoselective conjugate addition of chiral lithium amides to δ-amino-α,β-unsaturated esters. This strategy, followed by N-deallylation and subsequent cyclization of the resulting β,δ-diamino esters, can yield 4-aminopiperidin-2-ones as single diastereoisomers. researchgate.net A key step in a related synthesis of a cisapride (B12094) intermediate employs the diastereoselective conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to an unsaturated ester, which establishes the crucial stereochemistry of the piperidine ring. researchgate.net

Modern synthetic techniques have expanded the toolbox for stereoselective piperidine synthesis. Gold-catalyzed cyclization of N-homopropargyl amides provides a pathway to cyclic imidates, which can be reduced in a one-pot sequence to afford piperidin-4-ols with excellent diastereoselectivity. nih.gov Furthermore, radical cyclizations, such as the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, offer a novel route to 2,4,5-trisubstituted piperidines with controlled diastereoselectivity. birmingham.ac.uk

Table 1: Overview of Stereoselective Methodologies for Piperidine Scaffold Synthesis

| Methodology | Key Reagents/Steps | Product Type | Key Features | Source(s) |

|---|---|---|---|---|

| Oxidative C-H Functionalization | N-Vinyl Amides, DDQ | Substituted Piperidines | Proceeds via acyliminium ion intermediate; high stereocontrol. | rsc.org |

| Conjugate Addition-Cyclization | Chiral Lithium Amides, Unsaturated Esters | 4-Aminopiperidin-2-ones | Diastereoselective addition sets key stereocenters. | researchgate.net |

| Gold-Catalyzed Cyclization | N-Homopropargyl Amides, Gold Catalyst, Borane | cis-Piperidin-4-ols | One-pot, highly modular, and diastereoselective process. | nih.gov |

| Radical Cyclization | Stabilized Radicals, Unsaturated Esters | 2,4,5-Trisubstituted Piperidines | 6-exo cyclization with varying diastereomeric ratios. | birmingham.ac.uk |

| Reductive Cyclization | Azido Aldehydes, Palladium Catalyst | 3-Hydroxypiperidines | One-pot azide (B81097) reduction and cyclization. | mdpi.com |

Catalytic Methodologies in this compound Synthesis

Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and sustainability. The synthesis of piperidine scaffolds, including analogs of this compound, benefits significantly from various catalytic strategies, including transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysis offers robust and versatile routes. For instance, a zinc-catalyzed enantioselective [4+2] cycloaddition between 1-azadienes and nitroalkenes provides access to highly functionalized aminopiperidine analogues with high yields and enantioselectivities. thieme-connect.com Rhodium-catalyzed asymmetric reductive Heck reactions have also been developed to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn Another powerful method is the catalytic asymmetric [4+2] annulation of imines with allenes, which employs a C2-symmetric chiral phosphepine as an effective catalyst to produce a variety of functionalized piperidines with excellent stereoselectivity. nih.gov

Multicomponent reactions (MCRs) are particularly efficient for building molecular complexity in a single step and are often facilitated by catalysts. Various catalysts have been employed for the one-pot synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters. researchgate.net These include heterogeneous solid acid catalysts like sulfated titania, as well as organocatalysts such as saccharin (B28170) and polystyrene sulfonic acid, which offer advantages like low cost, reusability, and mild reaction conditions. researchgate.net

Biocatalysis represents a green and highly selective alternative. The first biocatalytic synthesis of piperidine derivatives was achieved using an immobilized Candida antarctica lipase (B570770) B (CALB). rsc.org This enzyme-catalyzed a multicomponent reaction of benzaldehydes, anilines, and acetoacetate (B1235776) esters to afford clinically valuable piperidines in very good yields. rsc.org The immobilized biocatalyst demonstrated higher catalytic efficiency than the pure lipase and could be reused for multiple cycles, highlighting its potential for sustainable and scalable synthesis. rsc.org

Table 2: Summary of Catalytic Methodologies for Piperidine Synthesis

| Catalyst Type | Catalyst Example(s) | Reaction Type | Product Type | Key Features | Source(s) |

|---|---|---|---|---|---|

| Transition Metal | Zn(OTf)₂, Rhodium complexes, Chiral Phosphepine | [4+2] Cycloaddition, Reductive Heck, [4+2] Annulation | Aminopiperidines, 3-Substituted Piperidines | High enantioselectivity and yield. | thieme-connect.comsnnu.edu.cnnih.gov |

| Organocatalyst | Saccharin, Polystyrene Sulfonic Acid | Multicomponent Reaction (MCR) | Polysubstituted Piperidines | Inexpensive, metal-free, mild conditions. | researchgate.net |

| Heterogeneous | Sulfated Titania (TiO₂-SO₄²⁻) | Pseudo Five-Component Reaction | Highly Functionalized Piperidines | Solid acid catalyst, good to excellent yields. | researchgate.net |

| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | Multicomponent Reaction (MCR) | Substituted Piperidines | Reusable, high efficiency, environmentally friendly. | rsc.org |

Chemical Reactivity and Transformation Pathways of 1 Methoxypiperidine 4 Carbonitrile

Reactivity of the Carbonitrile Moiety

The carbonitrile (nitrile) group is a valuable functional group in organic synthesis, known for its ability to be transformed into a variety of other functionalities. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids, often via an intermediate amide. pressbooks.pubchemistrysteps.comlibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. lumenlearning.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to an amide. lumenlearning.comchemistrysteps.com Continued heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.publibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic nitrile carbon. chemistrysteps.comlibretexts.org The resulting imine anion is protonated by water to form an amide. libretexts.org Further heating with the base hydrolyzes the amide to a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Table 1: Conditions for Hydrolysis of the Carbonitrile Moiety

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat (reflux) libretexts.org | 1-Methoxypiperidine-4-carboxamide | 1-Methoxypiperidine-4-carboxylic acid pressbooks.pub |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat (reflux), followed by acid workup libretexts.org | 1-Methoxypiperidine-4-carboxamide | 1-Methoxypiperidine-4-carboxylic acid chemistrysteps.com |

Reduction Reactions (e.g., to Amines)

The reduction of the nitrile group provides a direct route to primary amines, a valuable transformation in synthetic chemistry. libretexts.org This conversion can be achieved using several powerful reducing agents. savemyexams.com

The most common methods are catalytic hydrogenation and reduction with metal hydrides. chemguide.co.ukorganic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that readily converts nitriles to primary amines. libretexts.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.orgchemguide.co.uk Common catalysts include Raney Nickel, palladium (Pd), or platinum (Pt). This method is often considered "greener" but may require higher temperatures and pressures.

Table 2: Comparison of Reduction Methods for the Carbonitrile Moiety

| Method | Reagents | Typical Conditions | Product | Notes |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup chemguide.co.ukresearchgate.net | 1-Methoxy-4-(aminomethyl)piperidine | Highly reactive, must be carried out in anhydrous conditions. Stronger reducing agent than NaBH₄. chemguide.co.uk |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst | Elevated temperature and pressure chemguide.co.uk | 1-Methoxy-4-(aminomethyl)piperidine | Catalysts include Raney Ni, Pd/C, or Pt. libretexts.org Can sometimes lead to secondary amine byproducts. |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as those from organometallic reagents. This reaction provides an effective route for the synthesis of ketones.

When a nitrile is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the nucleophilic alkyl or aryl group adds to the nitrile carbon to form a stable imine salt intermediate. pressbooks.publibretexts.org This intermediate does not react further with the organometallic reagent. Subsequent hydrolysis of the imine salt during aqueous workup yields a ketone. ucalgary.ca

Table 3: Ketone Synthesis via Nucleophilic Addition to the Nitrile Group

| Nucleophile (Grignard Reagent) | Reagents & Conditions | Resulting Ketone Product |

| Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether or THF | 1-(1-Methoxypiperidin-4-yl)ethan-1-one |

| 2. H₃O⁺ workup ucalgary.ca | ||

| Phenylmagnesium bromide (C₆H₅MgBr) | 1. Diethyl ether or THF | (1-Methoxypiperidin-4-yl)(phenyl)methanone |

| 2. H₃O⁺ workup ucalgary.ca | ||

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1. Diethyl ether or THF | 1-(1-Methoxypiperidin-4-yl)propan-1-one |

| 2. H₃O⁺ workup ucalgary.ca |

Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in 1-Methoxypiperidine-4-carbonitrile is part of an N-alkoxy amine functional group. This structure precludes typical N-H reactivity seen in secondary amines but introduces its own set of chemical behaviors, including reactions at the nitrogen and potential cleavage of the N-O bond.

N-Alkylation and N-Acylation Reactions

Unlike secondary amines, the tertiary N-methoxypiperidine cannot be directly alkylated or acylated at the nitrogen without displacing a group. However, N-alkoxy amines are known to undergo these reactions. nih.govacs.org Acylation can furnish the corresponding N-acyl-N-methoxyammonium salt or, under certain conditions, lead to products of N-O bond cleavage. researchgate.net

A significant reaction pathway involves the reductive cleavage of the N-O bond. rsc.org Treatment with reducing agents can cleave the N-O bond to yield the parent secondary amine, piperidine-4-carbonitrile. This intermediate, possessing a free N-H group, can then readily undergo standard N-alkylation or N-acylation reactions to introduce a wide variety of substituents onto the piperidine nitrogen. savemyexams.comacs.orgresearchgate.net

Table 4: Potential N-Functionalization Pathways

| Reaction Type | Reagents | Intermediate/Product | Description |

| N-Acylation of N-Alkoxy Amine | Acylating agents (e.g., Acyl Chlorides) | N-Acyl-N-methoxy-piperidinium salt | Direct acylation of the N-alkoxy amine nitrogen is possible. acs.org |

| Reductive N-O Cleavage | Reducing agents (e.g., SmI₂, H₂/catalyst) | Piperidine-4-carbonitrile | Cleavage of the N-O bond forms the secondary amine. rsc.org |

| N-Alkylation (Post-Cleavage) | Alkyl halides (e.g., CH₃I, C₆H₅CH₂Br) | N-Alkyl-piperidine-4-carbonitrile | The resulting secondary amine can be alkylated using standard procedures. researchgate.net |

| N-Acylation (Post-Cleavage) | Acyl chlorides, Anhydrides | N-Acyl-piperidine-4-carbonitrile | The resulting secondary amine can be acylated to form amides. google.com |

Ring-Opening and Ring-Expansion Reactions

Ring-Opening Reactions: The piperidine ring is a six-membered saturated heterocycle and is generally considered to be conformationally stable with low ring strain. researchgate.net Consequently, ring-opening reactions are not a characteristic feature of its chemistry under normal conditions. Such reactions typically require highly strained ring systems (e.g., aziridines, azetidines) or the presence of specific activating groups that facilitate bond cleavage. While some specialized methods exist for the ring-opening of certain piperidine derivatives, such as the reaction of 3-methoxypiperidines with boron tribromide to give pyrrolidines, these are not general transformations and are not expected for this compound under standard laboratory protocols. researchgate.net

Ring-Expansion Reactions: Similarly, the expansion of a stable six-membered ring to a seven-membered ring (azepane) is thermodynamically unfavorable. Ring expansion is typically a process driven by the release of ring strain, for example, in the rearrangement of a cyclobutylcarbinyl cation to a cyclopentyl cation. nih.gov While synthetic strategies exist to build azepane rings from piperidine precursors, these involve multi-step sequences rather than a direct rearrangement or expansion of the piperidine ring itself. rsc.org Therefore, direct ring-expansion is not a plausible transformation for this compound.

Reactivity of the Methoxy (B1213986) Group

The N-methoxy group is a defining feature of the molecule, influencing the electron density of the nitrogen atom and providing specific pathways for chemical transformation. Its reactivity is primarily centered on the cleavage of the N-O bond.

Cleavage and Modification of the Ether Linkage

The cleavage of the N-O ether linkage in N-alkoxypiperidines is a significant transformation, yielding either the corresponding N-hydroxylamine or the secondary amine. This reaction is typically achieved under reductive conditions, with the choice of reagent determining the final product.

Common methods for the reductive cleavage of the N-O bond include the use of single-electron transfer reagents like samarium(II) iodide (SmI₂) or zinc metal. rsc.org These powerful reducing agents can cleave the bond to furnish the secondary amine. Catalytic hydrogenation is another established method, often employing palladium (Pd) or platinum (Pt) catalysts to achieve N-O bond hydrogenolysis, which also leads to the formation of the secondary amine. google.com For instances where a metal-free approach is preferred, neutral organic super-electron donors have been shown to effectively cleave N-O bonds in related N-alkoxyamide systems. organic-chemistry.org The conversion of an N-alkoxypiperidine to its corresponding N-hydroxy derivative can be accomplished, as demonstrated in the synthesis of isofagomine from an N-alkoxy precursor, although specific, mild reagents for this partial reduction are selected carefully to avoid over-reduction to the amine. researchgate.net

| Reagent/System | Typical Product | Reference |

|---|---|---|

| Samarium(II) iodide (SmI₂) | Secondary Amine | rsc.orgresearchgate.net |

| Zinc (Zn) | Secondary Amine | rsc.org |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Secondary Amine | google.com |

| Neutral Organic Super-Electron Donor | Secondary Amine (from N-alkoxyamides) | organic-chemistry.org |

| Boron or Aluminum Reducing Agents | Secondary Amine | clockss.org |

Oxidative Transformations

This compound and related N-alkoxypiperidines can undergo several oxidative transformations. These reactions can target the carbon atom alpha to the nitrogen, leading to functionalized piperidines, or involve the nitrogen atom itself, forming nitrones.

A prominent oxidative pathway is the anodic oxidation (electrochemical oxidation) of N-substituted piperidines. For N-carbamoyl or N-acyl protected piperidines, electrolysis in methanol (B129727) typically yields α-methoxylated products. researchgate.netcdnsciencepub.comresearchgate.net This Shono-type oxidation proceeds through an N-acyliminium ion intermediate, which is trapped by the methanol solvent. nih.gov This method provides a powerful route to introduce a substituent at the C2 position of the piperidine ring, creating valuable synthetic intermediates. researchgate.netresearchgate.net

Another key oxidative reaction is the conversion of the N-methoxyamine functionality to a nitrone. rsc.org This transformation is analogous to the oxidation of a secondary alcohol to a ketone. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a fundamental reaction that can be achieved with various reagents, including mercury(II) oxide or milder, more modern oxidants. chimia.chnih.gov The resulting nitrone is a versatile 1,3-dipole that can participate in cycloaddition reactions or be attacked by nucleophiles, offering numerous possibilities for further synthetic elaboration. academie-sciences.fr

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Anodic α-Methoxylation | Electrolysis (e.g., Pt or C electrodes), Methanol (Solvent/Reagent) | α-Methoxypiperidine | researchgate.netcdnsciencepub.com |

| Oxidation to Nitrone | Oxidizing agents (e.g., HgO, MnO₂) | Nitrone | rsc.orgnih.gov |

| α-Azidonation | (PhIO)n, TMSN₃ | α-Azidopiperidine | nih.gov |

| Oxidative C-C Bond Cleavage | (Applicable to other N-protected cyclic amines, specific conditions vary) | ω-Amino acid derivatives | researchgate.net |

Advanced Spectroscopic Characterization of 1 Methoxypiperidine 4 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.com

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the different types of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the piperidine (B6355638) ring protons, and the single proton at the C4 position. The methoxy group (—OCH₃) would appear as a sharp singlet, typically in the range of 3.3-3.5 ppm, due to the absence of adjacent protons to couple with. The protons on the piperidine ring would present more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The protons on C2 and C6 (adjacent to the nitrogen) would be shifted downfield compared to those on C3 and C5 because of the electron-withdrawing effect of the N-O bond. The proton at C4, being attached to the carbon bearing the electron-withdrawing nitrile group, would also exhibit a downfield shift.

The ¹³C NMR spectrum provides information on each unique carbon atom. rsc.org The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon of the methoxy group would appear upfield, typically around 55-60 ppm. The piperidine ring carbons would have distinct signals; C2 and C6 would be the most downfield of the ring carbons due to their proximity to the electronegative N-O group, followed by C4, which is influenced by the nitrile substituent. C3 and C5 would be found at the most upfield positions among the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methoxypiperidine-4-carbonitrile Predicted values are based on typical chemical shifts for similar functional groups and piperidine structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| -OC H₃ | 3.3 - 3.5 | Singlet (s) | 55 - 60 |

| Piperidine H2/H6 | 2.8 - 3.2 | Multiplet (m) | 50 - 55 |

| Piperidine H3/H5 | 1.8 - 2.2 | Multiplet (m) | 25 - 30 |

| Piperidine H4 | 2.5 - 2.9 | Multiplet (m) | 22 - 28 |

| Piperidine C 2/C 6 | - | - | 50 - 55 |

| Piperidine C 3/C 5 | - | - | 25 - 30 |

| Piperidine C 4 | - | - | 22 - 28 |

| -C ≡N | - | - | 118 - 122 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ustc.edu.cncolumbia.edu An HSQC spectrum would definitively link each proton signal of the piperidine ring and the methoxy group to its corresponding carbon atom, confirming the assignments made in the 1D spectra. For instance, the singlet at ~3.4 ppm would show a cross-peak to the carbon signal at ~58 ppm, confirming the -OCH₃ group. emerypharma.com

A cross-peak between the methoxy protons (-OCH₃) and the C2/C6 carbons of the piperidine ring, confirming the N-O-CH₃ linkage.

Correlations from the H2/H6 protons to C4 and the nitrile carbon, establishing the ring structure.

Correlations from the H4 proton to the adjacent C3/C5 carbons and to the nitrile carbon, confirming the position of the nitrile group.

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. In this compound, two chair conformations are possible, differing in the axial or equatorial positions of the N-methoxy and C4-carbonitrile substituents. acs.org

NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments (NOESY), can be used to determine the preferred conformation in solution. kit.edu NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For example, observing a strong NOE between the H4 proton and the axial protons at C2 and C6 would suggest that the C4-carbonitrile group prefers an equatorial position.

Furthermore, variable-temperature NMR studies can provide information on the energy barrier for ring inversion. researchgate.netacs.org In N-alkoxypiperidines, the energy barrier for the chair-to-chair interconversion is a key parameter that influences the molecule's dynamic behavior. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups. researchgate.net

Both IR and Raman spectroscopy are excellent for identifying the key functional groups in this compound.

Carbonitrile (C≡N) Stretch: This is one of the most characteristic vibrations. The C≡N triple bond gives rise to a sharp, medium-intensity absorption in the IR spectrum in the range of 2260-2220 cm⁻¹. masterorganicchemistry.com In Raman spectra, this band is also typically sharp and can be strong. The presence of a distinct peak in this region is a clear indicator of the nitrile functional group.

Ether (N-O-C) Stretch: The N-O-C linkage of the methoxy group will exhibit stretching vibrations. The C-O single bond stretch is typically found in the "fingerprint region" of the IR spectrum, from 1300-1000 cm⁻¹. libretexts.org This band is usually strong and can help confirm the presence of the ether moiety. The N-O stretch is expected to appear in a similar or slightly lower frequency region.

Piperidine Ring Vibrations: The C-H stretching vibrations of the CH₂ groups in the piperidine ring will appear just below 3000 cm⁻¹. masterorganicchemistry.com Bending vibrations (scissoring, wagging) for these groups occur at lower frequencies, typically below 1500 cm⁻¹. researchgate.net

Table 2: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Carbonitrile (-C≡N) | Stretch | 2260 - 2220 | 2260 - 2220 | Sharp, Medium (IR); Sharp, Strong (Raman) |

| Methoxy (C-O) | Stretch | 1150 - 1085 | 1150 - 1085 | Strong (IR) |

| N-Alkoxy (N-O) | Stretch | 1000 - 850 | 1000 - 850 | Medium-Strong (IR) |

| Alkane C-H | Stretch | 2960 - 2850 | 2960 - 2850 | Strong (IR/Raman) |

| CH₂ Bend | Scissoring | 1470 - 1450 | 1470 - 1450 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. acdlabs.com

For this compound (C₇H₁₂N₂O), the calculated monoisotopic mass is approximately 140.0950 Da. A high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to this mass, confirming the molecular formula.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule under electron impact (EI) or other ionization methods would likely include: libretexts.orgmiamioh.edu

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines and heterocycles. This could lead to the loss of an ethyl or propyl radical from the ring.

Loss of the Methoxy Group: The N-O bond can cleave, leading to the loss of a methoxy radical (•OCH₃, 31 mass units) or a methoxy cation. This would result in a significant peak at M-31.

Ring Cleavage: The piperidine ring can undergo various cleavage patterns, leading to a series of smaller fragment ions.

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (27 mass units).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Predicted Lost Fragment | Predicted Ion Structure |

| 140 | - | [C₇H₁₂N₂O]⁺ (Molecular Ion) |

| 112 | CO | Loss of carbon monoxide |

| 109 | OCH₃ | Loss of the methoxy group |

| 83 | C₃H₅N | Fission of the piperidine ring |

| 56 | C₅H₈N₂ | Cleavage adjacent to the N-O bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of this compound derivatives. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, serving as definitive proof of its identity and successful synthesis.

The technique is particularly crucial for distinguishing between isomers and confirming the presence of all expected atoms in the structure of newly synthesized derivatives. In the analysis of piperidine derivatives, HRMS is frequently used to verify the final product after complex synthetic routes. For instance, studies on various heterocyclic compounds incorporating a piperidine or methoxypiperidine moiety report the use of ESI-TOF (Electrospray Ionization - Time of Flight) for obtaining exact mass measurements. The observed mass is typically compared against the calculated mass for the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, with a match within a few parts per million (ppm) confirming the proposed structure.

Research findings on compounds containing piperidine-4-carbonitrile or 4-methoxypiperidine (B1585072) substructures demonstrate the utility of HRMS in confirming their molecular formulas. The high accuracy of the technique provides confidence in the structural assignments of these complex molecules.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for Piperidine Derivatives

This table presents HRMS data for several complex derivatives containing either a piperidine-4-carbonitrile or a 4-methoxypiperidine structural motif, illustrating the accuracy of the technique in confirming molecular formulas.

| Compound/Derivative Class | Molecular Formula | Calculated m/z | Found m/z | Ion Type |

| Benzo[e] mdpi.comresearchgate.netnih.govoxathiazine Derivative | C₁₄H₁₄N₂O₅S | 333.0540 | 333.0539 | [M+H]⁺ |

| Chalcone Derivative | C₁₆H₂₄NO₄ | 294.16998 | 294.17044 | [M+H]⁺ |

| Benzo[b]thiophene Derivative | C₁₅H₁₇NO₄S | 330.0770 | 330.0789 | [M+Na]⁺ |

| Isoquinolone Derivative | C₂₆H₂₉N₃O₄ | 463.2158 | 463.2156 | [M+H]⁺ |

Theoretical and Computational Investigations of 1 Methoxypiperidine 4 Carbonitrile

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules like 1-methoxypiperidine-4-carbonitrile. These computational methods provide insights into the molecule's electronic structure, orbital energies, and spectroscopic characteristics, which are crucial for understanding its reactivity and potential applications.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by its piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom. The substituents at the 4-position, a methoxy (B1213986) group (-OCH₃) and a carbonitrile group (-C≡N), significantly influence the molecule's electronic properties.

Molecular orbital (MO) theory describes the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

DFT calculations can be used to determine the energies of these frontier orbitals. For instance, in similar heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate HOMO, LUMO, and the energy gap. researchgate.net The nitrogen and oxygen atoms, with their lone pairs of electrons, and the π-system of the nitrile group are expected to be key contributors to the frontier molecular orbitals. biust.ac.bw The electron density distribution, as revealed by these calculations, highlights regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity towards electrophiles and nucleophiles.

Table 1: Representative Quantum Chemical Parameters

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. |

Note: Specific values for this compound require dedicated computational studies.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Theoretical prediction of these spectra can aid in the identification and characterization of the compound.

For example, DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculated frequencies can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to assist in the assignment of experimental NMR spectra. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. numberanalytics.com For a flexible molecule like this compound, understanding its conformational preferences is essential as it can influence its biological activity and physical properties. numberanalytics.com

The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic effects. lumenlearning.com

A conformational energy landscape is a graphical representation of the molecule's energy as a function of its conformational coordinates. numberanalytics.com This landscape reveals the various stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.govbiorxiv.org Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to generate these energy landscapes. By mapping the potential energy surface, researchers can identify the most probable conformations and understand the dynamics of conformational changes. numberanalytics.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states. smu.edu A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. numberanalytics.com The analysis of transition state structures provides crucial insights into the factors that control the rate and selectivity of a chemical reaction. numberanalytics.com

For reactions involving this compound, such as nucleophilic addition to the nitrile group or reactions at the piperidine nitrogen, computational methods can be employed to model the reaction pathway. beilstein-journals.orgscispace.com By calculating the energies of reactants, products, intermediates, and transition states, the activation energy barrier for a given reaction can be determined. nih.gov This information helps in predicting the feasibility of a reaction and understanding its kinetics. The geometry of the transition state can reveal the key atomic interactions that occur during the bond-making and bond-breaking processes. smu.edu

Molecular Modeling in Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. gardp.orgcollaborativedrug.com This knowledge is fundamental in drug discovery for designing more potent and selective molecules. oncodesign-services.com Molecular modeling techniques are powerful tools in SAR analysis. nih.gov

In the context of this compound, if this compound were identified as a hit in a drug discovery screen, molecular modeling could be used to guide its optimization. The methoxy and carbonitrile groups are key functional groups that can participate in interactions with biological targets. The piperidine scaffold itself is a common motif in many biologically active compounds.

Molecular docking, a key molecular modeling technique, can be used to predict the binding mode of this compound within the active site of a target protein. nih.gov This allows researchers to visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Based on this information, modifications to the structure of this compound can be proposed to enhance these interactions and improve its biological activity. For example, SAR studies might explore how replacing the methoxy group with other substituents or modifying the piperidine ring affects the compound's potency. oncodesign-services.com

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The structure of 1-methoxypiperidine-4-carbonitrile makes it an ideal starting material for the synthesis of various heterocyclic compounds. The piperidine (B6355638) ring is a common motif in many biologically active molecules, and the presence of the methoxy (B1213986) and carbonitrile groups allows for further elaboration and diversification of the core structure. mdpi.com

This compound is a crucial building block in the synthesis of spiroheterocyclic compounds. researchgate.net These are complex molecules where two rings are joined at a single carbon atom, a structural motif found in numerous natural products and synthetic compounds with diverse biological activities. researchgate.net The synthesis of spiroheterocyclic pyrrolidine (B122466) dione (B5365651) derivatives, for example, utilizes this compound as a key starting material. google.com The process often involves the conversion of the carbonitrile group into other functional groups, which then participate in cyclization reactions to form the spirocyclic system. google.com A notable example is its use in the synthesis of 8-methoxy-1-methyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione. google.com

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of marketed drugs. mdpi.com this compound serves as a valuable precursor for the synthesis of a variety of piperidine-based scaffolds for pharmaceutical development. mdpi.com Its derivatives have been explored for their potential in treating a range of conditions. For instance, it is a key intermediate in the synthesis of compounds targeting neurological pathways, with potential applications as analgesics and antidepressants. The ability to modify the methoxy and carbonitrile groups allows for the fine-tuning of the pharmacological properties of the resulting molecules.

| Derivative Class | Therapeutic Area of Interest |

| Spiro-γ-lactams | Anticonvulsant, anxiolytic |

| Substituted Piperidines | Analgesic, antidepressant, antipsychotic |

| Piperidinyl-indole derivatives | Complement Factor B inhibitors |

This table provides examples of derivative classes and their potential therapeutic applications.

Applications in the Synthesis of Agrochemically Relevant Compounds

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. researchgate.netresearchgate.net Its role as a synthetic intermediate is critical in the development of new crop protection agents. researchgate.net

While direct synthesis of commercial plant growth regulators from this compound is not extensively documented in publicly available literature, its derivatives are investigated for their potential to influence plant physiological processes. Plant growth regulators are organic compounds that can modify plant growth, and the development of new and effective regulators is an ongoing area of research. mdpi.commsu.edugreencastonline.com The structural motifs accessible from this compound are relevant to the design of new plant growth regulating compounds. google.com

A significant application of this compound is in the synthesis of modern insecticides, most notably Spiropidion. researchgate.netresearchgate.net Spiropidion is a novel insecticide that acts as an inhibitor of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis in insects. nih.gov The synthesis of Spiropidion and related compounds involves the incorporation of the 1-methoxypiperidine (B8330441) moiety, which is derived from this compound. researchgate.netchemrobotics.comresearchgate.net The process typically involves the conversion of the carbonitrile to an amino or carboxylic acid functionality, which is then elaborated to form the final spiroheterocyclic structure of the pesticide. researchgate.netgoogle.com

| Intermediate | Final Product Class | Mode of Action |

| 4-Amino-1-methoxy-piperidine-4-carbonitrile | Spiroheterocyclic pyrrolidine diones | Acetyl-CoA carboxylase inhibition |

| 4-Amino-1-methoxypiperidine-4-carboxylic acid | Spiroheterocyclic pyrrolidine diones | Acetyl-CoA carboxylase inhibition |

This table illustrates the role of this compound derivatives as intermediates in the synthesis of pesticides like Spiropidion.

Derivatization for Enhanced Functional Properties and Applications in Analytical Chemistry

Derivatization is a chemical modification process used to alter the properties of a compound to make it more suitable for a particular analytical technique. scribd.commdpi.com In analytical chemistry, this compound and its derivatives can be subjected to derivatization to enhance their detectability and improve separation in chromatographic methods. researchgate.netnih.gov For example, the introduction of a chromophore or fluorophore through derivatization can significantly increase the sensitivity of detection by UV-Vis or fluorescence spectroscopy. labinsights.nl While specific, widespread derivatization protocols for this compound itself are not extensively detailed, the functional groups present (nitrile and the piperidine nitrogen) are amenable to various derivatization reactions commonly employed in analytical chemistry. scribd.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The synthesis of 1-Methoxypiperidine-4-carbonitrile and its structural analogs is an active area of research, with efforts focused on developing efficient, scalable, and environmentally benign methods.

One notable synthetic approach involves the reaction of 1-methoxy-piperidin-4-one oxime with potassium cyanide. google.com This method provides a direct route to the target carbonitrile. A detailed representation of this synthetic pathway is provided below:

| Starting Material | Reagents | Reaction Conditions | Product |

| 1-methoxy-piperidin-4-one oxime | Potassium cyanide, Potassium dihydrogen phosphate | Aqueous solution, 0-5°C to room temperature | This compound |

Table 1: Synthesis of this compound.

While direct methods for the synthesis of this compound are still emerging, methodologies for structurally related compounds, such as 4-methoxypiperidine-4-carbonitrile, offer valuable insights. Classical approaches to similar piperidine (B6355638) cores have involved the cyclization of di-(beta-haloalkyl)amines, followed by the introduction of the nitrile group and subsequent methoxylation. However, these methods often require harsh reaction conditions.

More contemporary and "greener" alternatives are being explored, such as the catalytic hydrogenation of pyridine (B92270) derivatives. This modern approach utilizes precursors like 4-(dimethoxymethyl)-pyridine, which is hydrogenated in the presence of a noble metal catalyst (e.g., Ru/C) to yield the corresponding piperidine derivative. Such catalytic methods are advantageous due to their high efficiency, mild reaction conditions, and the potential for catalyst recycling.

Electrochemical oxidation represents another innovative strategy. For instance, the electrochemical oxidation of N-methoxycarbonylpiperidine can produce an α-methoxylated carbamate, which serves as a key intermediate for further functionalization. researchgate.net This technique offers a powerful tool for the selective modification of the piperidine ring.

Exploration of Diverse Chemical Transformations

The chemical versatility of this compound stems from the presence of two key functional groups: the N-methoxy group and the C4-carbonitrile. These sites offer opportunities for a variety of chemical modifications, allowing for the generation of a diverse library of derivative compounds.

The carbonitrile group is a particularly reactive handle for further synthetic transformations. It can be readily reduced to a primary amine (4-aminomethyl-1-methoxypiperidine) using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation is pivotal as it introduces a new nucleophilic center, opening up avenues for the synthesis of amides, sulfonamides, and other amine derivatives.

Conversely, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-methoxypiperidine-4-carboxylic acid) or a carboxamide, respectively. These derivatives are valuable intermediates in their own right, particularly in the synthesis of esters and other acid-derived functional groups.

The N-methoxy group also influences the reactivity of the piperidine nitrogen and can participate in specific chemical transformations. While less commonly targeted than the carbonitrile, it can potentially be cleaved or modified under specific reductive or oxidative conditions. The presence of both the methoxy (B1213986) and carbonitrile groups at the 4-position of the piperidine ring makes this compound a valuable scaffold for creating 4,4-disubstituted piperidine derivatives, which have gained significant interest in medicinal chemistry.

A summary of potential chemical transformations is presented below:

| Functional Group | Reaction Type | Reagents | Product |

| Carbonitrile | Reduction | Lithium aluminum hydride or Catalytic hydrogenation | Primary amine |

| Carbonitrile | Hydrolysis (acidic) | H₃O⁺ | Carboxylic acid |

| Carbonitrile | Hydrolysis (basic) | OH⁻, H₂O | Carboxamide |

| N-Methoxy | Oxidation | e.g., Potassium permanganate | Carbonyl group |

| N-Methoxy | Substitution | Nucleophilic reagents | Substituted piperidine |

Table 2: Potential Chemical Transformations of this compound.

Advanced Applications in Complex Molecular Architectures

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. this compound, as a functionalized piperidine derivative, serves as a valuable building block for the synthesis of more complex and biologically active molecules.

Its utility lies in its ability to be incorporated into larger molecular frameworks, providing a robust scaffold that can be further elaborated. For example, the amine functionality, generated from the reduction of the nitrile group, can be acylated or alkylated to introduce a wide array of substituents, thereby modulating the pharmacological properties of the final compound.

Research has shown that related 4-methoxypiperidine (B1585072) moieties are incorporated into complex molecules targeting various biological pathways. For instance, derivatives have been synthesized for their potential as A2A adenosine (B11128) receptor antagonists for conditions like Parkinson's disease. rsc.org In other research, 4-methoxypiperidine has been coupled to a pyrazolo[3,4-d]pyrimidine core to develop potent kinase inhibitors for cancer therapy. rsc.org

A recent study detailed the use of a 1-(substituted)-4-methoxypiperidine fragment in the synthesis of a complex molecule, highlighting its role as a key structural component. biorxiv.org The ability to introduce diverse functionality through the carbonitrile group makes this compound a strategic intermediate for constructing molecular libraries for drug discovery and lead optimization. The compound's structural features make it particularly suitable for medicinal chemistry programs aimed at developing new therapeutic agents for a range of diseases, including neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.